molecular formula C9H14N2 B570836 1-(5-Ethylpyridin-2-YL)-N-methylmethanamine CAS No. 114366-10-8

1-(5-Ethylpyridin-2-YL)-N-methylmethanamine

Cat. No.: B570836
CAS No.: 114366-10-8
M. Wt: 150.225
InChI Key: QJGRCDJXXYZILE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Ethylpyridin-2-YL)-N-methylmethanamine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.225. The purity is usually 95%.
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Scientific Research Applications

Electro-Optic Materials

Research has indicated the potential of heterocycle-based compounds in the development of electro-optic materials. For example, Facchetti et al. (2003) synthesized derivatives that show promise for use in nonlinear optical/electro-optic multilayers, highlighting their application in creating highly transparent, intrinsically acentric layers for electro-optic modulation (Facchetti, Abbotto, Beverina, Boom, Dutta, Evmenenko, Pagani, & Marks, 2003).

Biased Agonists for Therapeutic Applications

Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been identified as biased agonists for serotonin 5-HT1A receptors, showing potential for diversified therapeutic applications versus side effects profiles. Sniecikowska et al. (2020) discovered compounds with differential signaling fingerprints, translating into distinct in vivo profiles for potential use in central nervous system pathologies (Sniecikowska, Głuch-Lutwin, Bucki, Więckowska, Siwek, Jastrzębska-Więsek, Partyka, Wilczyńska, Pytka, Latacz, Przejczowska-Pomierny, Wyska, Wesołowska, Pawłowski, Newman-Tancredi, & Kołaczkowski, 2020).

Synthesis and Reactivity Studies

The synthesis and study of reactions of compounds related to 1-(5-Ethylpyridin-2-YL)-N-methylmethanamine are crucial in organic chemistry. Ikramov et al. (2021) focused on the synthesis of N-oxides of pyridylacetylenic amines, demonstrating the compound's utility in the development of new chemical entities (Ikramov, Ziyadullayev, Khamidjanov, Bojariev, & Khandamov, 2021).

Antimicrobial Activity

The antimicrobial activity of novel oxadiazoles derivatives, incorporating the 1-(5-Ethylpyridin-2-YL) moiety, has been explored, showing significant inhibition against a range of bacterial and fungal strains. This research opens pathways for the development of new antimicrobial agents (Gaonkar, Rai, & Prabhuswamy, 2006).

Catalytic Applications

Compounds based on the 1-(5-Ethylpyridin-2-YL) structure have also been investigated for their potential as catalysts in chemical reactions. Nyamato, Ojwach, & Akerman (2015) developed potentially hemilabile (imino)pyridine palladium(II) complexes, demonstrating their selectivity in ethylene dimerization, which is crucial for industrial chemical processes (Nyamato, Ojwach, & Akerman, 2015).

Properties

IUPAC Name

1-(5-ethylpyridin-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-3-8-4-5-9(7-10-2)11-6-8/h4-6,10H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGRCDJXXYZILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650849
Record name 1-(5-Ethylpyridin-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114366-10-8
Record name 1-(5-Ethylpyridin-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.